(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]
Description
Properties
IUPAC Name |
3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKPMVXMQIDYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220807 | |
| Record name | 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-49-0 | |
| Record name | 1H-Indole-2,3-dione, 3-[2-(2-hydroxyethyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis
The synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] typically involves a condensation reaction between isatin and 2-hydroxyethyl hydrazine.
Procedure for Synthesis of 3-hydrazonoindolin-2-ones
To synthesize 3-hydrazonoindolin-2-ones, isatins are used as starting materials. A stirred solution of isatins (3a–f) (5 mmol) in methyl alcohol (10 ml) is mixed with 99% hydrazine hydrate (1.25 ml, 25 mmol). The reaction mixture is refluxed for 1 hour, and the resulting precipitate is filtered off, washed with cold methanol, dried, and recrystallized from glacial acetic acid to yield hydrazones (4a–f).
Analytical Techniques
Analytical techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are employed to study the functional groups and electronic transitions within the compound. These methods aid in understanding the chemical structure and potential biological interactions.
Chemical Reactions
This compound can participate in various chemical reactions typical for hydrazones, including hydrolysis. The hydrazone linkage is susceptible to hydrolysis, which can lead to the formation of the original carbonyl compounds.
Data Table
| Property | Value |
|---|---|
| CAS No. | 1142214-49-0 |
| Product Name | (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] |
| Molecular Formula | C10H11N3O2 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 3-(2-hydroxyethyldiazenyl)-1H-indol-2-ol |
| Standard InChI | InChI=1S/C10H11N3O2/c14-6-5-11-13-9-7-3-1-2-4-8(7)12-10(9)15/h1-4,12,14-15H,5-6H2 |
| Standard InChIKey | GMKPMVXMQIDYJV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)N=NCCO |
| PubChem Compound ID | 135875758 |
| Last Modified | Aug 16 2023 |
Chemical Reactions Analysis
Types of Reactions
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₁N₃O₂
- Molecular Weight : 205.21 g/mol
- CAS Number : 1142214-49-0
The structure of this compound features an indole moiety linked to a hydrazone functional group, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]. Research indicates that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
Case Study : A study demonstrated that this compound exhibited cytotoxic effects against human breast cancer cell lines. The mechanism involved the modulation of cell cycle progression and induction of oxidative stress, leading to apoptosis .
Antimicrobial Properties
Hydrazones are known for their antimicrobial properties. The indole framework contributes to the bioactivity of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone], making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 12 | 100 |
Role in Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of certain hydrolases can lead to altered metabolic states in pathogens.
Case Study : A recent investigation focused on the inhibition of acetylcholinesterase by (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone], showing promising results for potential therapeutic applications in treating neurodegenerative diseases .
Photochemical Properties
The photolytic behavior of indole derivatives has been extensively studied due to their applications in photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation makes it suitable for PDT applications.
Research Findings : Studies have shown that exposure to UV light can lead to significant degradation of the compound while simultaneously generating reactive species that can induce cell death in targeted tissues .
Synthesis and Commercial Availability
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] can be synthesized through various methods involving the reaction of indole derivatives with hydrazones under controlled conditions. It is commercially available from several suppliers for research purposes.
Supplier Information Table
| Supplier | Product Number | Price (500 mg) | Availability |
|---|---|---|---|
| Matrix Scientific | 038953 | $126 | In stock |
| American Custom Chemicals Corp | CHM0081041 | $716.10 | Limited |
Mechanism of Action
The mechanism of action of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which may be relevant in its biological activity. Additionally, the indole moiety can interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of isatin derivatives are highly influenced by substituents on the hydrazone moiety. Below is a comparative analysis of key analogs:
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyethyl group confers higher aqueous solubility compared to chlorophenyl (logP ~3.5) or isopropylphenyl (logP ~4.0) analogs .
- Stability : The 4-isopropylphenyl analog remains stable at physiological pH (t₁/₂: 24 h) , while hydroxyethyl hydrazones may undergo oxidation or hydrolysis due to the reactive hydroxyl group.
- Molecular Interactions : Docking studies () suggest sulfonamide analogs bind tightly to CgNce103 via sulfonamide-zinc coordination . Hydroxyethyl hydrazones may instead rely on hydrogen bonding with polar enzyme residues.
Biological Activity
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] is a compound that has garnered attention in recent years for its diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.
Overview of the Compound
(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] belongs to the class of indole derivatives, which are known for their significant biological properties. The hydrazone moiety is particularly important as it enhances the compound's reactivity and biological potential.
Antimicrobial Activity
Research has shown that indole-containing hydrazones exhibit notable antimicrobial properties. A study evaluated a series of indole hydrazone derivatives against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 6.25 to 100 μg/ml, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Indole Hydrazones
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] | 6.25 - 100 | Staphylococcus aureus |
| Other Indole Hydrazones | 5 - 10 | Various bacteria |
The presence of halogen substituents on the phenyl ring was found to enhance antimicrobial efficacy, particularly against methicillin-resistant strains .
Anticancer Activity
The anticancer potential of (3Z)-1H-Indole-2,3-dione derivatives has also been investigated. A study focused on new indolyl-hydrazones synthesized from ethyl 3-formyl-1H-indole-2-carboxylate showed significant cytotoxic effects against breast cancer cell lines (MCF-7). The compounds exhibited IC50 values ranging from 2.73 μM to 7.03 μM, demonstrating potent activity compared to standard treatments .
Table 2: Cytotoxicity of Indolyl-Hydrazones Against MCF-7 Cells
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound 5 | 2.73 | Induces apoptosis and inhibits cell migration |
| Compound 8 | 4.38 | Induces apoptosis and inhibits cell migration |
| Compound 12 | 7.03 | Induces apoptosis and inhibits cell migration |
The mechanism of action involves the inhibition of key kinase receptors such as PI3K and AKT, which are crucial in cancer cell proliferation and survival .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the indole ring and hydrazone linkage significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances both antimicrobial and anticancer activities. Compounds with halogenated phenyl rings demonstrated superior efficacy compared to their non-halogenated counterparts .
Q & A
Basic: How can researchers optimize the synthesis of (3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone] to ensure high yield and purity?
Methodological Answer:
Synthesis optimization involves controlled reaction conditions (e.g., temperature, solvent polarity) to favor the Z-isomer. Hydrazone formation typically employs ethanol or methanol as solvents under reflux, with stoichiometric monitoring of reactants. Purification via recrystallization or chromatography is critical to isolate the 3Z-isomer. NMR analysis (e.g., δ 12.25–12.81 ppm for N2 protons) and X-ray diffraction confirm stereochemistry . Avoiding prolonged heating prevents E/Z isomerization.
Basic: What spectroscopic techniques reliably distinguish between E- and Z-isomers of indole-2,3-dione hydrazones?
Methodological Answer:
- NMR : Key differences include:
- Z-isomer : N2 protons at δ 12.25–12.81 ppm; C=S signals at δ 178–182 ppm.
- E-isomer : C=S signals downfield at δ 178–179 ppm .
- X-ray crystallography : Directly resolves bond angles (e.g., N–N–C torsion angles near -170° for Z-isomers) .
Advanced: What structural modifications enhance the anticancer activity of indole-2,3-dione hydrazones?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., -F, -CF₃) at position 5 increase cytotoxicity by enhancing electrophilicity .
- N4-phenyl substitution improves activity over alkyl/cycloalkyl groups (e.g., IC₅₀ values ≤ 6.25 µM for AChE inhibition) .
- Methylation at position 1 stabilizes the indole core, reducing metabolic degradation .
Advanced: How can computational modeling predict the binding affinity of (3Z)-isomers to biological targets?
Methodological Answer:
- Molecular docking : Assess interactions with targets (e.g., β-amyloid for neuroactive derivatives) using software like AutoDock.
- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity .
- MD simulations : Monitor stability of ligand-target complexes over time .
Advanced: What experimental strategies resolve contradictions in reported biological activities of Z-isomers?
Methodological Answer:
- Meta-analysis : Compare datasets across studies controlling for variables (e.g., cell lines, assay conditions).
- Dose-response validation : Re-evaluate IC₅₀ values under standardized protocols.
- Proteomic profiling : Identify off-target effects that may explain divergent results .
Basic: What are the challenges in crystallizing (3Z)-1H-indole-2,3-dione derivatives, and how are they addressed?
Methodological Answer:
- Crystallization issues : Low solubility, polymorphism.
- Solutions : Use mixed solvents (e.g., DMF/water), slow evaporation, and seeding.
- Refinement : SHELXL refines structures against high-resolution data; hydrogen-bonding networks stabilize crystals .
Advanced: How does the 3Z-isomer interact with neuropharmacological targets like β-amyloid?
Methodological Answer:
- Inhibition assays : Thioflavin-T assays show IC₅₀ values ≤ 0.43 µM for Aβ40 aggregation inhibition.
- Stability studies : Half-life (e.g., 24 h at pH 7.4) assessed via HPLC .
- Structural analogs : Modifying the hydrazone sidechain (e.g., 4-isopropylphenyl) enhances blood-brain barrier penetration .
Basic: What analytical methods validate the stability of (3Z)-isomers under physiological conditions?
Methodological Answer:
- HPLC : Monitor degradation products at λ = 254 nm.
- LC-MS : Identify hydrolyzed metabolites (e.g., indole-2,3-dione).
- pH stability tests : Incubate in buffers (pH 4–9) and track isomer ratios via NMR .
Advanced: Can multi-target approaches (e.g., dual Aβ aggregation and AChE inhibition) be applied to this compound?
Methodological Answer:
- Dual-target screening : Use parallel assays (e.g., Ellman’s method for AChE, thioflavin-T for Aβ).
- Hybrid derivatives : Incorporate acetylcholinesterase-binding motifs (e.g., tacrine fragments) into the hydrazone scaffold .
Basic: How are intramolecular hydrogen bonds characterized in the crystal lattice?
Methodological Answer:
- X-ray diffraction : Resolve bond lengths (e.g., N–H⋯O = 1.8–2.2 Å) and angles.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H, N⋯H contacts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
